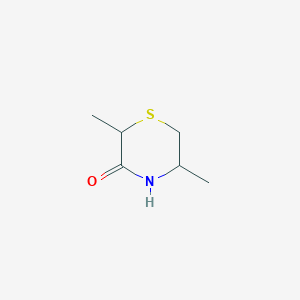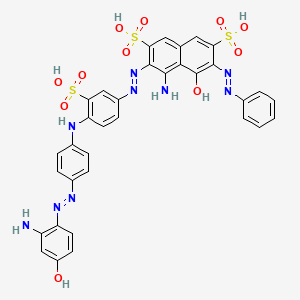![molecular formula C13H13N3O2S B14469949 4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester CAS No. 67618-38-6](/img/structure/B14469949.png)
4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester typically involves the reaction of thiazole derivatives with hydrazine and benzaldehyde under specific conditions. One common method involves the condensation of ethyl 4-thiazolecarboxylate with phenylmethylenehydrazine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenylmethylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the hydrazino and phenylmethylene groups.
Substitution: Substituted thiazole derivatives with various functional groups.
科学研究应用
4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and metabolic pathways, leading to the inhibition of cell growth and survival.
相似化合物的比较
Similar Compounds
- Ethyl 4-thiazolecarboxylate
- Thiazole-4-carboxylic acid ethyl ester
- Ethyl 2-aminothiazole-4-carboxylate
Uniqueness
4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a phenylmethylenehydrazino group makes it a versatile compound for various applications in scientific research and industry .
属性
CAS 编号 |
67618-38-6 |
|---|---|
分子式 |
C13H13N3O2S |
分子量 |
275.33 g/mol |
IUPAC 名称 |
ethyl 2-(2-benzylidenehydrazinyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H13N3O2S/c1-2-18-12(17)11-9-19-13(15-11)16-14-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16) |
InChI 键 |
URTPDUKFJHDSEX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CSC(=N1)NN=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)



![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)



![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)

![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)


